3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
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Overview
Description
3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a piperidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: This can be achieved through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Piperidinylsulfonyl Group: This step often involves the reaction of the pyridinone core with piperidine and a sulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridinone core.
Scientific Research Applications
3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The piperidinylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridinone core and have been studied for their biological activities.
Phenyl boronic acid derivatives: These compounds also feature a heterocyclic core and have applications in organic synthesis and medicinal chemistry.
Uniqueness
3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is unique due to the presence of the piperidinylsulfonyl group, which imparts specific chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
3-piperidin-1-ylsulfonyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-10-9(5-4-6-11-10)16(14,15)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBPFWDNNILGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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